molecular formula C10H12O B2674325 [4-(prop-1-en-2-yl)phenyl]methanol CAS No. 6390-64-3

[4-(prop-1-en-2-yl)phenyl]methanol

Cat. No.: B2674325
CAS No.: 6390-64-3
M. Wt: 148.205
InChI Key: ZQZJRTREIRRSHH-UHFFFAOYSA-N
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Description

[4-(prop-1-en-2-yl)phenyl]methanol is an organic compound that belongs to the class of phenylmethanols It is characterized by a phenyl ring substituted with a prop-1-en-2-yl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(prop-1-en-2-yl)phenyl]methanol typically involves the alkylation of phenylmethanol derivatives. One common method is the Friedel-Crafts alkylation, where phenylmethanol is reacted with propene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of the corresponding aldehyde or ketone. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The process is efficient and yields high purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[4-(prop-1-en-2-yl)phenyl]methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: The major products include [4-(prop-1-en-2-yl)phenyl]aldehyde and [4-(prop-1-en-2-yl)phenyl]carboxylic acid.

    Reduction: The major product is [4-(prop-1-en-2-yl)phenyl]methane.

    Substitution: The major products depend on the substituent introduced, such as nitro, sulfonyl, or halogen groups on the phenyl ring.

Scientific Research Applications

[4-(prop-1-en-2-yl)phenyl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of [4-(prop-1-en-2-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-(prop-1-en-2-yl)phenyl]aldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

    [4-(prop-1-en-2-yl)phenyl]carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    [4-(prop-1-en-2-yl)phenyl]methane: Similar structure but with a methyl group instead of a hydroxyl group.

Uniqueness

[4-(prop-1-en-2-yl)phenyl]methanol is unique due to its specific functional groups, which confer distinct reactivity and properties. Its hydroxyl group allows for hydrogen bonding and increased solubility in polar solvents, making it versatile for various applications in research and industry.

Properties

IUPAC Name

(4-prop-1-en-2-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,11H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZJRTREIRRSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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